2-Methylbenzaldehyde (CAS: 529-20-4), commonly known as o-tolualdehyde, is a mono-methylated aromatic aldehyde that serves as a structurally critical precursor in organometallic synthesis, agrochemical manufacturing, and atmospheric chemistry [1]. Unlike unsubstituted benzaldehyde, the presence of the ortho-methyl group introduces significant steric hindrance and alters the electronic density of the carbonyl carbon [2]. With a boiling point of 199–200 °C and a melting point of -35 °C, it remains a highly processable liquid under standard industrial conditions [3]. For procurement professionals and synthetic chemists, its primary value lies in its specific ortho-substitution, which dictates precise chemoselectivity in cross-coupling, decarbonylation, and photochemical reactions where generic aromatic aldehydes or para-substituted isomers fail to deliver the required steric control [1].
Substituting 2-methylbenzaldehyde with its closest structural isomers, such as 4-methylbenzaldehyde (p-tolualdehyde) or unsubstituted benzaldehyde, fundamentally alters reaction kinetics and product distributions [1]. The ortho-methyl group creates a sterically demanding environment around the formyl group, which actively suppresses unwanted side reactions—such as the Tishchenko reaction during catalytic decarbonylation—resulting in higher targeted yields than the para-isomer[2]. Furthermore, its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as 4-methylbenzaldehyde, and it exhibits a completely divergent photoenolization profile under direct UV irradiation [3]. Consequently, buyers cannot treat tolualdehyde isomers as interchangeable commodities; selecting the exact ortho-isomer is strictly required to achieve targeted steric control and specific photochemical reactivity [1].
In nickel-catalyzed decarbonylation workflows, the position of the methyl group critically impacts product yield. 2-Methylbenzaldehyde achieves a 75% yield of the decarbonylated product, outperforming 4-methylbenzaldehyde, which only yields 55% under identical conditions[1]. The proximity of the ortho-methyl group to the carbonyl center provides essential steric hindrance that suppresses the competing Tishchenko reaction, a side reaction that degrades yield in less hindered isomers [1].
| Evidence Dimension | Decarbonylation product yield |
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 55% yield (4-methylbenzaldehyde) |
| Quantified Difference | 20% absolute yield increase |
| Conditions | Ni(COD)2 (15 mol %), PCy3 (30 mol %), cyclohexane, 140 °C, 24 h |
Buyers sourcing precursors for decarbonylation-dependent synthetic routes should prioritize the ortho-isomer to maximize atom economy and minimize byproduct formation.
For atmospheric modeling and environmental chamber studies, 2-methylbenzaldehyde demonstrates significantly higher reactivity toward NO3 radicals compared to its structural analogs. Absolute and relative rate measurements establish its reaction rate coefficient at 8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1 [1]. This is approximately 1.8 times faster than 4-methylbenzaldehyde (4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1) and over 3.3 times faster than unsubstituted benzaldehyde (2.6 ± 0.3 × 10^-15 cm3 molec-1 s-1) [1].
| Evidence Dimension | NO3 radical reaction rate coefficient |
| Target Compound Data | 8.7 ± 0.8 × 10^-15 cm3 molec-1 s-1 |
| Comparator Or Baseline | 4.9 ± 0.4 × 10^-15 cm3 molec-1 s-1 (4-methylbenzaldehyde) |
| Quantified Difference | ~1.8x faster reaction kinetics than the para-isomer |
| Conditions | 7300 L simulation chamber at ambient temperature (298 ± 2 K) and atmospheric pressure |
Environmental researchers must procure this specific isomer to accurately simulate rapid ortho-specific atmospheric degradation pathways that cannot be modeled using para-tolualdehyde.
Under direct UV irradiation in exhaust-like smog chamber mixtures, 2-methylbenzaldehyde exhibits a fundamentally different photochemical profile than its isomers. While benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde are totally unreactive when irradiated individually, 2-methylbenzaldehyde is highly reactive due to its susceptibility to photoenolization [1]. This binary contrast in reactivity dictates its specific role in photochemical studies [1].
| Evidence Dimension | Photochemical reactivity under direct UV irradiation |
| Target Compound Data | Highly reactive (undergoes photoenolization) |
| Comparator Or Baseline | Totally unreactive (4-methylbenzaldehyde and benzaldehyde) |
| Quantified Difference | Binary reactivity contrast (Reactive vs. Unreactive) |
| Conditions | Direct UV irradiation in individual smog chamber models |
Procurement for photochemical reference standards must strictly specify the ortho-isomer, as generic substitution with the para-isomer will result in complete reaction failure.
The steric bulk of 2-methylbenzaldehyde can be leveraged to intentionally prevent reactions in complex mixtures. In the photochemical synthesis of ynones from aryl aldehydes and sulfone-based alkynes, 2-methylbenzaldehyde yields 0% of the target ynone due to steric hindrance and competing photoenolization, whereas unhindered analogs like 4-methoxybenzaldehyde achieve up to 91% yield [1]. This complete suppression allows the ortho-isomer to remain intact during specific photochemical cascades[1].
| Evidence Dimension | Ynone product yield in photochemical coupling |
| Target Compound Data | 0% yield (reaction completely suppressed) |
| Comparator Or Baseline | 91% yield (4-methoxybenzaldehyde) |
| Quantified Difference | 100% suppression of coupling reactivity |
| Conditions | Photochemical reaction with hexyne-derived ethyl sulfone |
Synthetic chemists can procure this compound specifically to act as an orthogonal, unreactive formyl moiety in multi-step photochemical syntheses where other aldehydes would undesirably couple.
Driven by its ability to suppress the Tishchenko side reaction, 2-methylbenzaldehyde is the preferred precursor for nickel-catalyzed decarbonylation workflows [1]. Buyers sourcing starting materials for complex organometallic transformations should select this isomer over 4-methylbenzaldehyde to ensure higher yields and improved atom economy in the synthesis of specific downstream targets.
Because its gas-phase oxidation kinetics with NO3 radicals are nearly twice as fast as its para-isomer, 2-methylbenzaldehyde is an essential procurement item for environmental laboratories [2]. It is specifically required to calibrate simulation chambers and build accurate atmospheric degradation models that account for rapid ortho-specific oxidation pathways.
The unique susceptibility of 2-methylbenzaldehyde to photoenolization, combined with its steric hindrance, renders it completely unreactive in certain sulfone-based alkyne couplings where other aldehydes readily react[3]. This allows process chemists to utilize it as a stable, orthogonal building block in complex photochemical mixtures without requiring additional protecting group chemistry.
Corrosive;Irritant